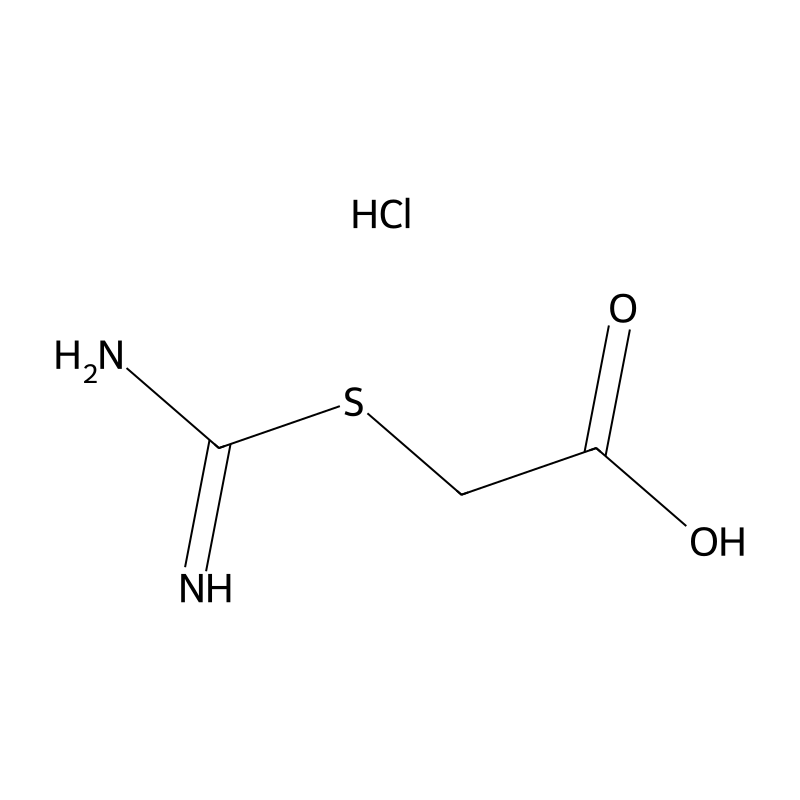

2-(Carbamimidoylthio)acetic acid hydrochloride

Content Navigation

- 1. General Information

- 2. 2-(Carbamimidoylthio)acetic Acid Hydrochloride: A Stable, Versatile Precursor for Heterocyclic Synthesis

- 3. Procurement Guide: Why Direct Substitution with Thiourea or Thioglycolic Acid is Ineffective

- 4. Quantitative Evidence for Selecting 2-(Carbamimidoylthio)acetic Acid Hydrochloride

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

2-(Carbamimidoylthio)acetic acid hydrochloride (CAS: 5425-78-5), also known as S-Carboxymethylisothiouronium chloride, is a bifunctional reagent widely employed as a key building block for constructing sulfur and nitrogen-containing heterocycles. [1] It serves as a stable, crystalline, and easy-to-handle isothiouronium salt, which provides a distinct advantage over more volatile or less stable reagents like thioglycolic acid or in-situ generated intermediates. This compound is particularly valued in synthetic workflows targeting thiazolidinone, pyrimidine, and other pharmacologically relevant scaffolds, where it acts as a reliable synthon for the N-C-S core. [2]

References

- [1] Volkova, Y., Kozlov, M., & Zavarzin, I. (2022). SYNTHETIC ROUTES TO P(O)-SUBSTITUTED FIVE-MEMBERED AROMATIC HETEROCYCLES (2010-2021).

- [2] Mácová, Z., Stankovičová, H., Gáplovský, A., & Ebringer, L. (2009). Synthesis of 2-Substituted-Iminothiazolidin-4-ones and Their Biological Activity. Molecules, 14(3), 1375–1388.

Attempting to substitute 2-(Carbamimidoylthio)acetic acid hydrochloride with more common reagents like thiourea or thioglycolic acid typically fails because they lack the required bifunctionality for direct, one-step cyclization reactions. Thiourea lacks the carboxymethyl group, while thioglycolic acid lacks the carbamimidoyl (isothiouronium) moiety; therefore, a multi-step, in-situ preparation would be required to achieve the same reactive intermediate. [1] This alternative approach introduces process inefficiencies, potential for side-product formation, and necessitates handling of additional hazardous reagents like α-haloacids, making the procurement of the pre-formed, stable hydrochloride salt a more efficient and reproducible strategy for targeted heterocyclic synthesis. [2]

References

- [1] Kappe, C. O. (2000). Biologically active 4-thiazolidinones as privileged structures in combinatorial synthesis. European Journal of Medicinal Chemistry, 35(12), 1043-1052.

- [2] Vicinic, D., et al. (2021). Conventional and greener approach for the synthesis of some pharmacologically active derivatives of thiazolidines substituted with indolo. Journal of Chemical and Pharmaceutical Research, 13(5), 1-10.

High-Yield Precursor for 2-Iminothiazolidin-4-one Scaffolds in a Single Step

This compound serves as a highly efficient precursor for the synthesis of 2-substituted-iminothiazolidin-4-ones, key structures in drug discovery. In a direct cyclocondensation reaction with various isothiocyanates, it consistently produces the target heterocyclic core in high yields, ranging from 63% to 95%. [1] This one-step process contrasts sharply with multi-step alternatives, such as reacting thiourea with an α-haloacid, which introduce additional purification steps and potential for lower overall yields.

| Evidence Dimension | Reaction Yield |

| Target Compound Data | 63-95% yield for various 2-iminothiazolidin-4-one derivatives |

| Comparator Or Baseline | Conventional multi-step synthesis (e.g., thiourea + chloroacetic acid followed by cyclization) |

| Quantified Difference | Provides high yields in a single, efficient step, avoiding yield losses from a multi-step sequence. |

| Conditions | Cyclocondensation reaction with various aryl and alkyl isothiocyanates in the presence of a base. [<a href="https://doi.org/10.3390/molecules14031375" target="_blank">1</a>] |

Procuring this pre-formed synthon streamlines synthesis, reduces process steps, and improves overall material efficiency for accessing valuable heterocyclic cores.

Superior Handling and Stability as a Crystalline Hydrochloride Salt

The hydrochloride salt form imparts significant handling and stability advantages over plausible alternatives. Unlike thioglycolic acid, which is a volatile liquid with a noxious odor and is prone to oxidation, 2-(Carbamimidoylthio)acetic acid hydrochloride is a stable, non-volatile crystalline solid. [1] This physical state simplifies weighing and handling, eliminates the safety concerns associated with odorous and easily oxidized thiols, and ensures reagent integrity and purity over long-term storage, which is critical for reproducible outcomes in both research and manufacturing.

| Evidence Dimension | Physical State and Handling Properties |

| Target Compound Data | Crystalline, non-volatile solid |

| Comparator Or Baseline | Thioglycolic acid (odorous, volatile, oxidation-prone liquid) |

| Quantified Difference | Qualitatively superior handling, safety, and stability profile. |

| Conditions | Standard laboratory and storage conditions. |

This compound's solid form and stability reduce handling risks, improve measurement accuracy, and ensure long-term reagent quality, justifying its selection for reliable and safe process execution.

Quantifiable Increase in Crop Productivity as a Plant Growth Regulator

Under the name Vorotnui, this compound has been investigated as a plant growth regulator, demonstrating a direct, positive impact on agricultural output. In field studies on winter wheat, application of this compound resulted in a productivity increase of 0.4–0.5 metric tons per hectare. [1] This quantifiable improvement in grain yield provides a clear performance benchmark against untreated crops and establishes its efficacy as an active ingredient in agrochemical formulations.

| Evidence Dimension | Increase in Grain Yield |

| Target Compound Data | 0.4–0.5 t/ha increase |

| Comparator Or Baseline | Untreated winter wheat control group |

| Quantified Difference | +0.4–0.5 t/ha |

| Conditions | Field application on winter wheat (Triticum aestivum). |

For buyers in the agrochemical sector, this evidence provides a quantitative justification for selecting this compound based on its proven ability to enhance crop yield.

Core Building Block for Medicinal Chemistry and Agrochemical Discovery

This compound is the right choice for research programs focused on synthesizing libraries of thiazolidinones and related N,S-heterocycles. Its ability to deliver high yields in one-step cyclocondensation reactions makes it a time- and cost-effective precursor for generating novel compounds for biological screening. [1]

Active Ingredient in Agrochemical Formulations for Cereal Crops

Based on direct evidence of increased grain yields in winter wheat, this compound is a validated candidate for formulation into plant growth regulators. Its proven efficacy provides a strong basis for developing commercial products aimed at enhancing productivity in cereal farming. [2]

Process Chemistry Where Reagent Stability and Safety are Critical

In scaled-up synthetic workflows, the compound's status as a stable, non-volatile solid is a significant advantage. It is the preferred choice over liquid thiols when process safety, ease of handling, and long-term storage stability are key procurement drivers.

References

- [1] Mácová, Z., Stankovičová, H., Gáplovský, A., & Ebringer, L. (2009). Synthesis of 2-Substituted-Iminothiazolidin-4-ones and Their Biological Activity. Molecules, 14(3), 1375–1388.

- [2] Ponomarenko, S. P., et al. (2004). New Plant Growth Regulator Vorotnui. Russian Journal of Plant Physiology, 51, 411–415.